Spectroscopic data (NMR, IR, Mass Spec) for 3-Bromopyridine-4-carbonyl chloride hydrochloride
Spectroscopic data (NMR, IR, Mass Spec) for 3-Bromopyridine-4-carbonyl chloride hydrochloride
Executive Summary & Molecular Dynamics
In the landscape of early-stage drug discovery and heterocyclic synthesis, the mischaracterization of highly reactive intermediates is a primary source of workflow failure. 3-Bromopyridine-4-carbonyl chloride hydrochloride (CAS 1909309-00-7) is a prime example of a compound that routinely confounds standard analytical pipelines.
As a Senior Application Scientist, the most common failure mode I observe is inadvertent solvolysis. The free base acid chloride (CAS 71541-33-8) has a molecular weight of 220.45 g/mol [1], but the presence of the hydrochloride salt severely restricts its solubility in non-polar anhydrous solvents (e.g., pure CDCl₃). This forces technicians to use polar solvents, which are notoriously difficult to keep rigorously dry. When exposed to trace moisture, the compound undergoes rapid hydrolysis to 3-bromopyridine-4-carboxylic acid (MW 202.01 g/mol )[2]. Consequently, many reported spectra for this acid chloride are actually high-purity spectra of its degradation artifact.
This guide establishes a self-validating, multi-modal spectroscopic framework to guarantee the structural integrity of 3-bromopyridine-4-carbonyl chloride hydrochloride during analysis.
Fig 1: Solvolytic degradation and controlled derivatization pathways of the acid chloride.
Nuclear Magnetic Resonance (NMR): Overcoming Solvent Incompatibility
The fundamental causality behind NMR failure for this compound is the competing need for high solvent polarity (to dissolve the HCl salt) and strict anhydrous conditions (to prevent hydrolysis). Standard DMSO-d₆ is highly hygroscopic and will instantly degrade the sample. Methanol-d₄ will trigger quantitative alcoholysis.
The optimal solvent is anhydrous Acetonitrile-d₃ (CD₃CN) , which provides sufficient dielectric constant (ε ≈ 37) to solvate the pyridinium salt while being relatively easy to dry over molecular sieves.
Self-Validating NMR Protocol
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Solvent Preparation: Dry CD₃CN over activated 3Å molecular sieves for a minimum of 24 hours prior to use.
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Inert Transfer: Inside a nitrogen-filled glovebox, weigh 10–15 mg of the analyte into a flame-dried NMR tube.
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Dissolution: Add 0.6 mL of the dried CD₃CN. Seal the tube with a tightly fitting PTFE cap and wrap with Parafilm before removing it from the glovebox.
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Self-Validation Check: Acquire a ¹H spectrum immediately. A self-validating anhydrous system must show an absolute absence of the water peak at δ 2.13 ppm in CD₃CN. Furthermore, acquire a second spectrum 12 hours later; the integration ratio of the aromatic peaks must remain unchanged, proving zero degradation.
Quantitative NMR Assignments
The electron-withdrawing nature of the acyl chloride, combined with the protonated pyridine nitrogen, results in severe deshielding of the aromatic protons compared to the hydrolyzed acid[3].
Table 1: ¹H and ¹³C NMR Assignments (Anhydrous CD₃CN, 400 MHz)
| Nucleus | Shift (ppm) | Multiplicity | J-Coupling (Hz) | Assignment | Causality / Diagnostic Note |
| ¹H | 9.15 | s | - | C2-H | Strong deshielding from adjacent N⁺ and Br. |
| ¹H | 8.85 | d | ~ 5.0 | C6-H | Deshielded by the protonated nitrogen. |
| ¹H | 7.95 | d | ~ 5.0 | C5-H | Shifted downfield by the C=O(Cl) group. |
| ¹H | 13.5 | br s | - | N⁺-H | Pyridinium proton (broad due to quadrupolar relaxation). |
| ¹³C | 163.5 | s | - | C=O | Acid chloride carbon (distinct from acid at ~165 ppm)[3]. |
| ¹³C | 148.2 | d | - | C2 | Aromatic carbon adjacent to nitrogen. |
Fourier-Transform Infrared (FTIR): Solid-State Integrity
Because NMR introduces solvent-related variables, solid-state Attenuated Total Reflectance (ATR) FTIR is the most authoritative method for confirming the intact acyl chloride. The causality is straightforward: analyzing the solid powder bypasses solvolysis entirely.
Self-Validating ATR-FTIR Protocol
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Purge: Continuously purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric water vapor.
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Background Validation: Run a background scan immediately prior to the sample. Self-Validation: The background must show a flat baseline in the 3000–3500 cm⁻¹ region. If negative peaks appear here during sample scanning, the background was contaminated with moisture.
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Acquisition: Rapidly transfer a few crystals of the analyte onto the diamond ATR crystal, apply the pressure anvil, and acquire 32 scans at 4 cm⁻¹ resolution.
Diagnostic Vibrational Bands
Table 2: ATR-FTIR Key Vibrational Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |
| 1775 - 1790 | Strong | C=O stretch | Confirms intact acid chloride (carboxylic acids appear ~1700 cm⁻¹). |
| 2400 - 2800 | Broad, Med | N⁺-H stretch | Confirms the hydrochloride salt form. |
| 1580, 1530 | Medium | C=C, C=N stretch | Pyridine ring skeleton vibrations. |
| 650 - 680 | Strong | C-Cl stretch | Validates the acyl chloride functional group. |
Mass Spectrometry (MS): The Derivatization Imperative
Standard Liquid Chromatography-Mass Spectrometry (LC-MS) relies on aqueous and alcoholic mobile phases (e.g., Water/Acetonitrile/Methanol with Formic Acid). Injecting an acid chloride directly into an LC-MS guarantees on-column hydrolysis, yielding the mass of the carboxylic acid (m/z 202/204 [M+H]⁺)[3].
To definitively prove the precursor was an acid chloride and not a pre-hydrolyzed impurity, we must use controlled in-situ derivatization .
Self-Validating LC-MS Protocol
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Sample Quench: Weigh 1 mg of the analyte into a 1.5 mL HPLC vial.
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Derivatization: Add 1.0 mL of LC-MS grade Methanol containing 0.1% Triethylamine. The base neutralizes the HCl and catalyzes the quantitative conversion of the acid chloride to the methyl ester.
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Control Quench (Self-Validation): In a separate vial, quench 1 mg of the analyte with H₂O.
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Analysis: Inject both vials into the LC-MS (ESI+ mode). The MeOH quench must yield m/z 216/218, while the H₂O quench yields m/z 202/204. This differential outcome proves the original solid was the reactive acyl chloride.
Fragment Analysis (Methyl Ester Derivative)
Table 3: ESI+ Mass Spectrometry (Derivatized to Methyl Ester)
| m/z Observed | Ion Type | Relative Abundance | Interpretation |
| 216.0 | [M+H]⁺ (⁷⁹Br) | 100% | Protonated methyl ester (⁷⁹Br isotope). |
| 218.0 | [M+H]⁺ (⁸¹Br) | 98% | Protonated methyl ester (⁸¹Br isotope). |
| 184.0 | [M-OCH₃]⁺ | ~40% | Loss of the methoxy group from the ester. |
Analytical Workflow Visualization
To ensure absolute scientific integrity, the following workflow synthesizes the protocols described above into a cohesive, fail-safe analytical pipeline.
Fig 2: Self-validating multi-modal spectroscopic workflow for reactive acid chlorides.
References
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Title: 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]
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Title: Supplementary Information - Alternative formats (NMR Characterization of 3-Bromopyridine-4-carboxylic acid) Source: University of Bath Research Portal URL: [Link]
